molecular formula C7H14Br2 B157451 1,5-Dibromoheptane CAS No. 1622-10-2

1,5-Dibromoheptane

Cat. No.: B157451
CAS No.: 1622-10-2
M. Wt: 257.99 g/mol
InChI Key: PKEIGZIZGNPNLM-UHFFFAOYSA-N
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Description

1,5-Dibromoheptane (CAS 111-24-0) is a halogenated alkane with the molecular formula C₇H₁₄Br₂, consisting of a seven-carbon chain with bromine atoms at the 1 and 5 positions. It is widely used in organic synthesis as a bifunctional alkylating agent, particularly in the preparation of polymers, macrocycles, and pharmaceuticals. Its reactivity stems from the electrophilic bromine atoms, which participate in nucleophilic substitution and radical-mediated reactions .

Properties

CAS No.

1622-10-2

Molecular Formula

C7H14Br2

Molecular Weight

257.99 g/mol

IUPAC Name

1,5-dibromoheptane

InChI

InChI=1S/C7H14Br2/c1-2-7(9)5-3-4-6-8/h7H,2-6H2,1H3

InChI Key

PKEIGZIZGNPNLM-UHFFFAOYSA-N

SMILES

CCC(CCCCBr)Br

Canonical SMILES

CCC(CCCCBr)Br

Synonyms

1,5-dibromoheptane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar α,ω-Dibromoalkanes

Physical and Chemical Properties

Key physical properties of 1,5-dibromoheptane and related compounds are summarized in Table 1.

Compound CAS Number Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
1,3-Dibromopropane 109-64-8 201.89 1.98 167
1,5-Dibromopentane 111-24-0 229.99 1.53 220
1,7-Dibromoheptane 4549-31-9 257.99 1.53 263
1,10-Dibromodecane 4101-68-2 314.02 1.34 295

Key Observations :

  • Chain Length vs. Boiling Point : Longer-chain dibromoalkanes exhibit higher boiling points due to increased van der Waals interactions. For example, 1,7-dibromoheptane boils at 263°C , compared to 220°C for 1,5-dibromopentane .
  • Density Trends : Density decreases with chain length (e.g., 1,3-dibromopropane: 1.98 g/cm³ vs. 1,10-dibromodecane: 1.34 g/cm³) due to reduced halogen content per unit volume .
(b) Reaction Yields and Efficiency
  • Radical-Mediated Reactions : In photoirradiation experiments, 1,7-dibromoheptane achieved 84% yield in forming perylene bisimide cyclophanes, outperforming 1,5-dibromopentane (67%) due to favorable chain length for intermediate stabilization .
  • Nucleophilic Substitution : In alkylation reactions (e.g., Meridianin derivative synthesis), this compound demonstrated moderate efficiency, with yields dependent on solvent polarity and temperature. Shorter chains (e.g., 1,3-dibromopropane) often react faster but may produce side products .

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